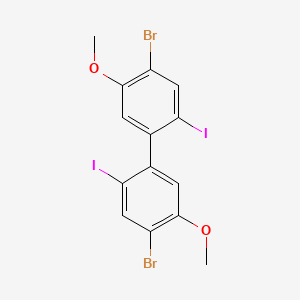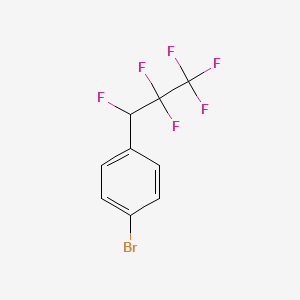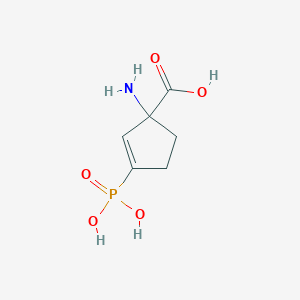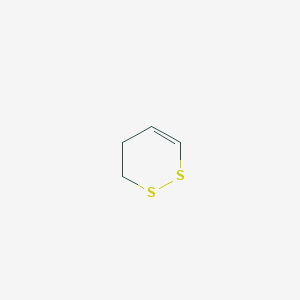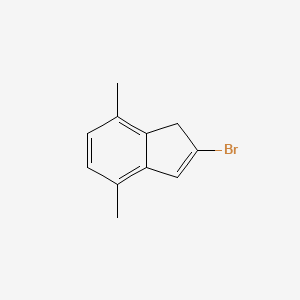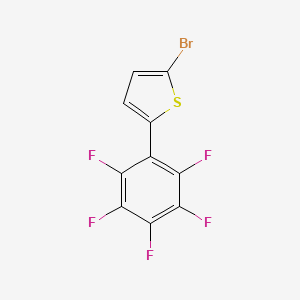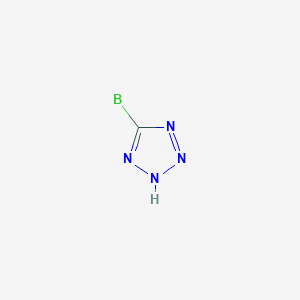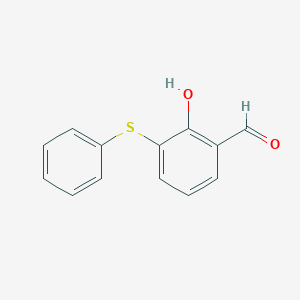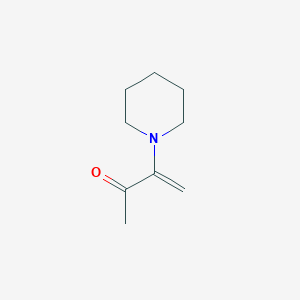
3-(Piperidin-1-yl)but-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Piperidin-1-yl)but-3-en-2-one is an organic compound that features a piperidine ring attached to a butenone moiety. This compound is of interest due to its unique structure, which combines the reactivity of an enone with the stability and versatility of a piperidine ring. Piperidine derivatives are widely used in pharmaceuticals, agrochemicals, and organic synthesis due to their biological activity and chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Piperidin-1-yl)but-3-en-2-one can be achieved through several methods. One common approach involves the reaction of piperidine with a suitable butenone precursor under basic conditions. For example, the reaction of piperidine with 3-buten-2-one in the presence of a base such as sodium hydroxide can yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous flow processes. These methods often utilize catalysts to enhance reaction efficiency and yield. The use of microwave irradiation has also been explored to reduce reaction times and improve product purity .
Análisis De Reacciones Químicas
Types of Reactions
3-(Piperidin-1-yl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The enone moiety can be oxidized to form corresponding epoxides or diketones.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Epoxides, diketones.
Reduction: Saturated piperidine derivatives.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
3-(Piperidin-1-yl)but-3-en-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of agrochemicals and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3-(Piperidin-1-yl)but-3-en-2-one is primarily related to its ability to interact with biological targets through its enone and piperidine moieties. The enone group can undergo Michael addition reactions with nucleophiles in biological systems, while the piperidine ring can interact with various receptors and enzymes. These interactions can modulate biological pathways and result in therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
3-(Piperidin-1-yl)propylamine: Similar structure but lacks the enone moiety.
3-(Piperidin-1-yl)butan-2-one: Saturated analog of 3-(Piperidin-1-yl)but-3-en-2-one.
3-(Piperidin-1-yl)propylindole: Contains an indole ring instead of an enone moiety
Uniqueness
This compound is unique due to its combination of an enone and a piperidine ring, which imparts distinct reactivity and biological activity. This dual functionality makes it a versatile compound in both synthetic and medicinal chemistry .
Propiedades
Número CAS |
359840-59-8 |
|---|---|
Fórmula molecular |
C9H15NO |
Peso molecular |
153.22 g/mol |
Nombre IUPAC |
3-piperidin-1-ylbut-3-en-2-one |
InChI |
InChI=1S/C9H15NO/c1-8(9(2)11)10-6-4-3-5-7-10/h1,3-7H2,2H3 |
Clave InChI |
POXCSQIVQBPCRZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(=C)N1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



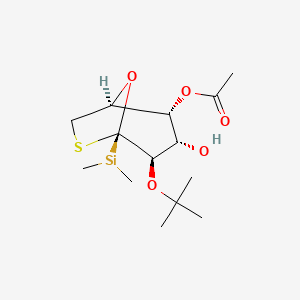
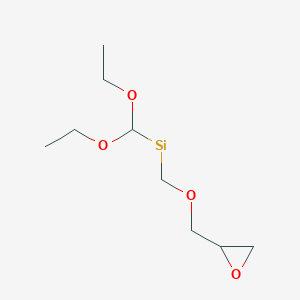
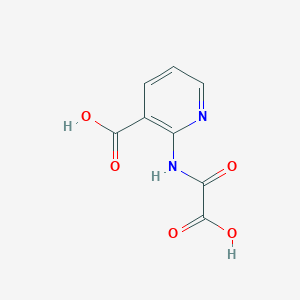
![5-[2,2'-Bithiophen]-5-yl-2'-deoxyuridine](/img/structure/B14256131.png)
![1,2-Benzenedicarbonitrile, 4,5-bis[[2-(dimethylamino)ethyl]thio]-](/img/structure/B14256137.png)
